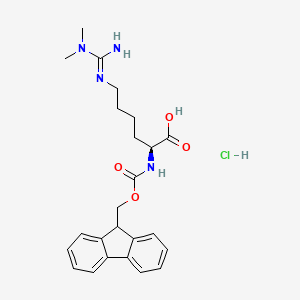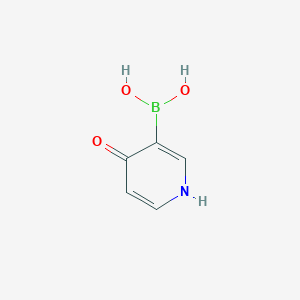
(4-Hydroxypyridin-3-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxypyridin-3-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a hydroxyl group at the 4-position and a boronic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxypyridin-3-YL)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by an ortho-directing group, followed by borylation to introduce the boronic acid functionality.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes .
Types of Reactions:
Suzuki-Miyaura Coupling: this compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly employed compared to coupling reactions.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and substrates used .
Aplicaciones Científicas De Investigación
(4-Hydroxypyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (4-Hydroxypyridin-3-YL)boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The hydroxyl group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Pyridinylboronic Acids: Other pyridinylboronic acids, such as 2-pyridinylboronic acid and 3-pyridinylboronic acid, share similar structural features but differ in the position of the boronic acid group.
Borinic Acids: Compounds like diarylborinic acids have two C-B bonds and exhibit different reactivity and properties compared to boronic acids.
Uniqueness: (4-Hydroxypyridin-3-YL)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyridine ring, which imparts distinct reactivity and makes it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C5H6BNO3 |
|---|---|
Peso molecular |
138.92 g/mol |
Nombre IUPAC |
(4-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3,9-10H,(H,7,8) |
Clave InChI |
BFDQSAOKDNUDIM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CNC=CC1=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)
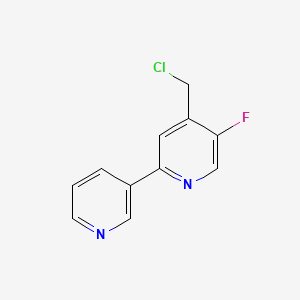

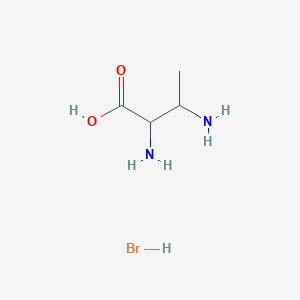
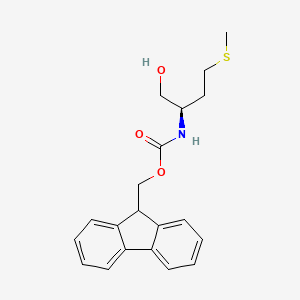
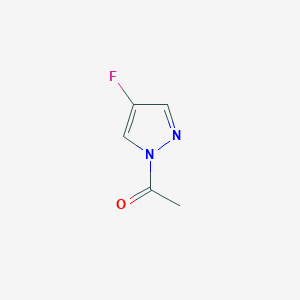

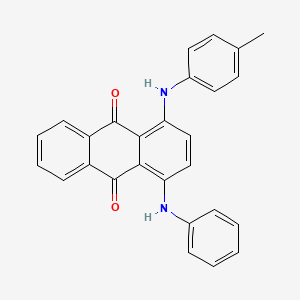
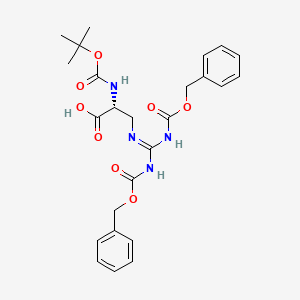
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)

